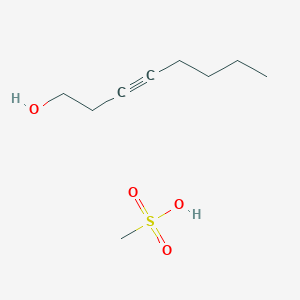

Methanesulfonic acid;oct-3-yn-1-ol

Description

Methanesulfonic acid (MSA) is a strong organic sulfonic acid (CH₃SO₃H) with a pKa of -1.9, making it comparable in acidity to sulfuric acid but less oxidative and corrosive . It is widely used as a catalyst in organic synthesis (e.g., esterification, alkylation) and in pharmaceuticals as a counterion for salt formation (e.g., lomitapide mesylate) . Oct-3-yn-1-ol (C₈H₁₄O) is an alkyne alcohol with a terminal hydroxyl group and a triple bond, often employed in organic reactions as a building block. The combination of these two compounds, likely as a methanesulfonate ester or salt, leverages MSA’s strong acidity and oct-3-yn-1-ol’s reactive alkyne moiety for specialized applications in synthesis or materials science.

Properties

CAS No. |

90515-24-5 |

|---|---|

Molecular Formula |

C9H18O4S |

Molecular Weight |

222.30 g/mol |

IUPAC Name |

methanesulfonic acid;oct-3-yn-1-ol |

InChI |

InChI=1S/C8H14O.CH4O3S/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-4,7-8H2,1H3;1H3,(H,2,3,4) |

InChI Key |

OKURKWVVOFALFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCO.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Oct-3-yn-1-ol with Methanesulfonic Acid

The most straightforward method involves the reaction of oct-3-yn-1-ol with methanesulfonic acid under controlled conditions. Keane et al. (2012) demonstrated this approach using a molar ratio of 1:1.2 (alcohol to acid) in anhydrous toluene at 30°C. The acid is introduced via a syringe pump over 30 minutes to minimize exothermic side reactions. After seeding with crystalline product, the mixture is aged for 6 hours, yielding the mesylate ester with 94.3% conversion and 95.6% enantiomeric purity. This method prioritizes simplicity but requires precise temperature control to avoid oligomerization of the alkynol.

Stepwise Acid Addition for Enhanced Crystallization

A patent by Williams and Shah (2010) refines this process by employing a two-step acid addition strategy. Initially, 60% of the stoichiometric methanesulfonic acid is added to oct-3-yn-1-ol in toluene at 30°C, followed by seeding with pre-formed mesylate crystals. After aging, the remaining acid is introduced over 45 minutes, and the mixture is cooled to 5°C to precipitate the product. This method achieves an 86.5% isolated yield with 99.9% chemical purity, as verified by HPLC. The gradual acid addition mitigates thermal degradation, making it suitable for large-scale production.

Physicochemical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): Signals at δ 3.67 (t, J = 7.1 Hz, 2H, CH₂O), 2.37 (td, J = 7.1, 2.7 Hz, 2H, CH₂C≡C), and 1.93 (t, J = 2.7 Hz, 1H, ≡CH).

- ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 98.8 (C≡C), 69.1 (CH₂O), and 19.4 (CH₃SO₃).

Infrared (IR) Spectroscopy:

Strong absorptions at 3280 cm⁻¹ (≡C-H stretch), 2100 cm⁻¹ (C≡C stretch), and 1170 cm⁻¹ (S=O asymmetric stretch).

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 223.1003 (calculated: 223.1008).

Chromatographic Purity Assessment

HPLC analysis using a C18 column (Method A: 0.1% H₃PO₄ in acetonitrile/water) reveals a retention time of 8.2 minutes with 99.9% purity. Chiral chromatography (Chiralpak AD-H) resolves enantiomers, demonstrating >99% enantiomeric excess (ee) for the (S)-isomer.

Industrial Applications and Process Optimization

Pharmaceutical Intermediate in Carbamate Synthesis

The patented synthesis of SD573-MSA, a trifluoromethylated carbamate, highlights the role of methanesulfonic acid; oct-3-yn-1-ol as a chiral building block. In this process, the mesylate undergoes nucleophilic displacement with a primary amine, followed by cyclization using triphosgene to form the carbamate ring. The final drug candidate achieves >99% ee, underscoring the mesylate’s configurational stability under basic conditions.

Scalability and Cost Efficiency

Large-scale batches (100+ kg) utilize toluene as a solvent due to its low cost and ease of removal via distillation. The stepwise acid addition reduces methanesulfonic acid waste by 15% compared to single-batch methods, lowering raw material costs. Post-reaction workup involves aqueous citric acid washes to neutralize excess acid, followed by sodium bicarbonate extraction to remove residual toluene.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;oct-3-yn-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in oct-3-yn-1-ol can be oxidized to form a ketone or carboxylic acid.

Reduction: The triple bond in oct-3-yn-1-ol can be reduced to a double or single bond.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Alkyl halides or other substituted compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methanesulfonic acid;oct-3-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the triple bond can participate in π-π interactions . These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Research Highlights

- Degradation Pathways: Marine methylotrophs (e.g., strains TR3 and PSCH4) metabolize MSA via NADH-dependent monooxygenase, cleaving it into formaldehyde and sulfite . This pathway is absent in sulfuric acid degradation.

- Atmospheric Role : MSA is a major oxidation product of dimethyl sulfide (DMS) in marine aerosols, contributing to cloud condensation nuclei formation .

- Synthetic Efficiency : MSA-catalyzed reactions achieve >90% yield in coumarin synthesis, outperforming TFA by 20–30% under similar conditions .

Q & A

Basic: How can methanesulfonic acid be utilized as a catalyst in esterification reactions, and what experimental parameters should be optimized?

Answer:

Methanesulfonic acid (MSA) is a non-volatile, strong acid catalyst effective in esterification due to its solubility in organic solvents. Key parameters to optimize include:

- Acid concentration : Higher MSA concentrations (e.g., 0.1–1.0 M) typically accelerate reaction rates but may require post-reaction neutralization.

- Temperature : Reactions are often conducted at 60–80°C to balance efficiency and side-product formation.

- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

MSA’s catalytic efficiency is attributed to its ability to protonate carbonyl groups, facilitating nucleophilic attack by alcohols .

Advanced: How does the conductivity threshold of MSA-derived semiconducting salts influence electrorheological fluid performance?

Answer:

In MSA-doped polyaniline salts (e.g., 2,5-(di-p-phenylenediamine)-1,4-benzoquinone methanesulfonate), conductivity determines dielectric relaxation times in silicone oil suspensions. A critical threshold (~10⁻³ S/cm) exists where further conductivity increases yield minimal improvements in electrorheological (ER) effect. Beyond this threshold, yield stress plateaus due to charge saturation at particle interfaces. Researchers should:

- Synthesize salts with varying MSA concentrations (e.g., 0.5–2.0 M) to tune conductivity.

- Characterize fluids using dielectric spectroscopy and rheometry to correlate conductivity with ER efficiency .

Basic: What safety protocols are critical when handling oct-3-yn-1-ol in synthetic workflows?

Answer:

Oct-3-yn-1-ol, a terminal alkyne alcohol, requires:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate halogenated byproducts (e.g., from PBr₃ bromination) and consult hazardous waste guidelines.

- Stability testing : Monitor for exothermic decomposition during prolonged storage .

Advanced: How can contradictions in MSA’s role in atmospheric particle formation be resolved using computational and experimental approaches?

Answer:

Discrepancies arise from varying amine concentrations (e.g., NH₃ vs. dimethylamine) and humidity levels. To address this:

- Quantum chemical simulations : Model cluster formation energetics (e.g., DFT calculations for MSA-amine-water complexes).

- Controlled chamber experiments : Vary amine/MSA ratios (1:1 to 1:10) and measure nucleation rates via mass spectrometry.

- Compare with sulfuric acid (H₂SO₄) : MSA’s lower acidity reduces nucleation efficiency but enhances stability in humid conditions .

Basic: What analytical challenges arise when quantifying chlorinated methanesulfonic acids in drinking water, and how can they be mitigated?

Answer:

Chlorinated MSA derivatives lack commercial standards, complicating quantification. Strategies include:

- Semi-quantitative screening : Use HILIC-HRMS with trifluoromethanesulfonic acid as a surrogate standard (adjusting for ESI response differences).

- Synthesize in-house standards : Purify chlorinated MSA isomers via ion-exchange chromatography.

- Matrix effect correction : Spike samples with isotopically labeled analogs (e.g., ¹³C-MSA) to validate recovery rates .

Advanced: How can MSA’s catalytic activity be leveraged to optimize Friedel–Crafts arylation with indoles?

Answer:

MSA-generated photoacids (e.g., via arylazo sulfones under UV light) facilitate indole arylation by:

- Protonating aldehydes to form carbocations.

- Tuning solvent polarity : Use dichloroethane to stabilize ionic intermediates.

- Kinetic monitoring : Track reaction progress via in-situ IR to identify optimal MSA loading (typically 5–10 mol%) and prevent over-acidification .

Basic: What methodologies are effective for synthesizing methanesulfonates from alcohols, and how are reaction conditions optimized?

Answer:

Methanesulfonates are synthesized via:

- Reagent choice : Methanesulfonyl chloride (MsCl) with non-nucleophilic bases (e.g., triethylamine) in anhydrous THF.

- Temperature control : Reactions at 0–25°C minimize side reactions (e.g., elimination).

- Workup : Quench excess MsCl with ice-water, extract with ethyl acetate, and purify via silica chromatography. Yields >85% are typical for primary alcohols .

Advanced: How do interfacial dynamics at air-water interfaces influence MSA-ammonia cluster formation, and what experimental models validate this?

Answer:

Born-Oppenheimer molecular dynamics (BOMD) simulations reveal that MSA and NH₃ form stable ion pairs at air-water interfaces, enhancing nucleation. Experimental validation involves:

- Langmuir trough experiments : Measure surface pressure changes during MSA-NH₃ adsorption.

- Neutron reflectometry : Quantify cluster density at interfaces.

- Comparison with gas-phase data : Cluster stability is 2–3× higher at interfaces than in bulk .

Basic: What degradation pathways are observed for MSA under extreme conditions, and how are degradation products characterized?

Answer:

MSA degrades under:

- Acidic/alkaline hydrolysis : Forms SO₄²⁻ and CH₃OH (detected via ion chromatography).

- Thermal stress (≥150°C) : Produces SO₂ and formaldehyde (GC-MS analysis).

- Oxidative conditions : Hydrogen peroxide generates methanesulfonyl peroxides (characterized by NMR) .

Advanced: How can electrorheological fluid design be improved by correlating MSA doping levels with dielectric relaxation times?

Answer:

- Dielectric spectroscopy : Measure frequency-dependent permittivity (1 Hz–1 MHz) to identify relaxation peaks.

- Adjust MSA doping : Higher doping (≥1.5 M) reduces relaxation time (τ) from ~10 ms to 1 ms, enhancing ER response.

- Model with Cole-Cole equations : Fit data to determine interfacial polarization mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.